![molecular formula C17H21N5O2 B6450007 3-{4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrazine-2-carbonitrile CAS No. 2640814-11-3](/img/structure/B6450007.png)
3-{4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.16952493 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-{4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrazine-2-carbonitrile is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may contribute to various pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is C21H29N3O3 with a molecular weight of approximately 371.5 g/mol. Its structure includes a pyrazine moiety and a morpholine ring, which are significant for its interactions in biological systems.
Property | Value |
---|---|
Molecular Formula | C21H29N3O3 |
Molecular Weight | 371.5 g/mol |
Chemical Structure | Spirocyclic |
The mechanism of action of this compound involves its interaction with specific biological targets, potentially modulating various pathways associated with diseases such as hypertension and heart failure. The spirocyclic structure may enhance binding affinity to receptors or enzymes, leading to significant biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds similar to this one possess antimicrobial properties, particularly against Gram-positive bacteria.
- Inhibition of Biological Pathways : The compound has been investigated for its ability to inhibit specific pathways related to cancer progression and other diseases.
- Potential Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor cell growth in vitro, suggesting potential as anticancer agents.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Studies : In a study examining the antimicrobial properties, it was found that compounds with similar structural features exhibited significant activity against various pathogens, indicating the potential for broader applications in treating infections .
- Anticancer Activity : Research on structurally related compounds demonstrated selective activity against human tumor cell lines, suggesting that the spirocyclic structure may enhance anticancer efficacy .
- Mechanistic Insights : In silico studies have provided insights into the binding interactions of this compound with target proteins involved in disease pathways, supporting its potential as a therapeutic agent .
Scientific Research Applications
Overview
The compound 3-{4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrazine-2-carbonitrile is a complex organic molecule notable for its spirocyclic structure and multiple functional groups. Its unique features suggest significant potential in medicinal chemistry, particularly as a therapeutic agent for various diseases, including cardiovascular conditions.
Medicinal Chemistry Applications
-
Cardiovascular Therapeutics :
- The compound has been investigated for its ability to inhibit biological pathways associated with hypertension and heart failure. Its spirocyclic structure enhances interaction with biological targets, making it a candidate for drug development in treating cardiovascular diseases.
-
Biological Activity :
- Interaction studies indicate that this compound can bind to various enzymes and receptors involved in cardiovascular functions. Techniques such as molecular docking and binding affinity assays are employed to elucidate these interactions, which are crucial for optimizing its pharmacological profile.
-
Potential Modifications :
- The structural characteristics of the compound allow for further modifications, leading to derivatives that may exhibit enhanced efficacy or selectivity against specific biological targets.
Structural Comparisons
The following table compares this compound with other structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(imidazo[1,2-a]pyridin-3-yl)carbonitrile | Contains an imidazole ring | Known for kinase inhibition |
2-(5-cyanopyridin-2-yl)spiro[4,5]decane | Spirocyclic structure similar | Potential anti-cancer activity |
8-Azaspiro[bicyclo[3.2.1]octane] derivatives | Similar bicyclic framework | Varied biological activities |
This comparison highlights the unique combination of functional groups and structural arrangement in this compound, which may confer distinct pharmacological properties not observed in other compounds.
Case Studies and Research Findings
Research into the applications of this compound has yielded promising results:
-
Inhibition Studies :
- Various studies have demonstrated the compound's ability to inhibit specific enzymes linked to cardiovascular diseases, suggesting its potential role as a therapeutic agent.
-
Molecular Docking :
- Molecular docking studies have shown favorable binding interactions with target proteins involved in cardiovascular regulation, providing insights into its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
3-(4',6'-dimethyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-16(23)21(2)10-17(24-11)7-12-3-4-13(8-17)22(12)15-14(9-18)19-5-6-20-15/h5-6,11-13H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFDLIPDJRVVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C4=NC=CN=C4C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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